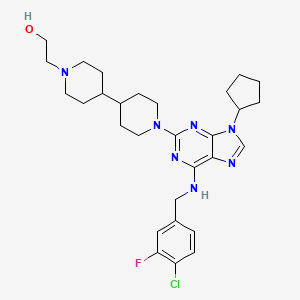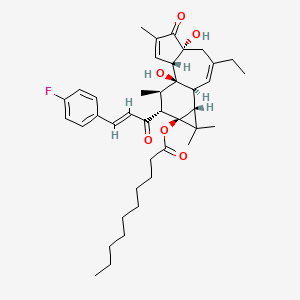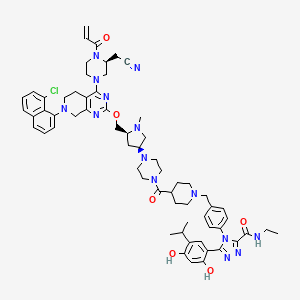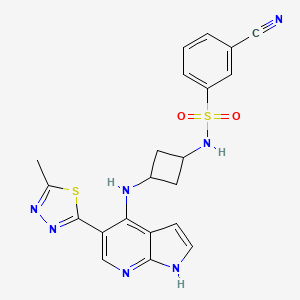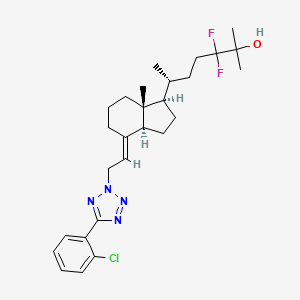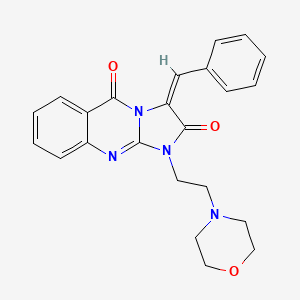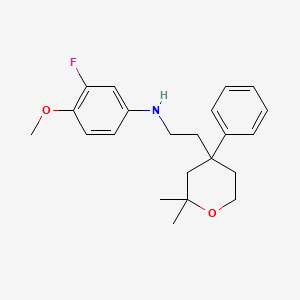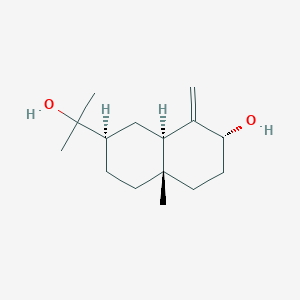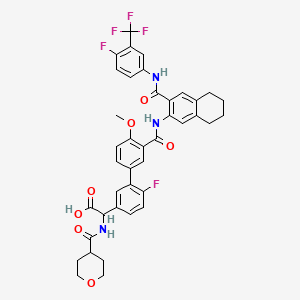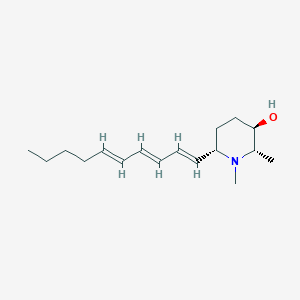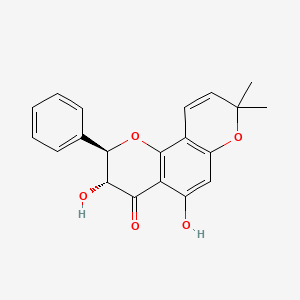
Antifungal agent 91
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal Agent 91 is a synthetic compound known for its potent antifungal properties. It is widely used in the treatment of various fungal infections, particularly those caused by Candida and Aspergillus species. This compound has gained attention due to its efficacy and relatively low toxicity compared to other antifungal agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 91 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antifungal activity. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal Agent 91 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its antifungal properties.
Applications De Recherche Scientifique
Antifungal Agent 91 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in the study of fungal cell biology and the identification of molecular targets for antifungal therapy.
Medicine: Utilized in the development of new antifungal drugs and in clinical trials to evaluate its efficacy and safety.
Industry: Applied in the formulation of antifungal coatings, preservatives, and agricultural fungicides.
Mécanisme D'action
Antifungal Agent 91 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell lysis. This binding interferes with the synthesis of ergosterol, thereby inhibiting the growth and proliferation of fungal cells. The molecular pathways involved include the inhibition of enzymes responsible for ergosterol biosynthesis, such as lanosterol 14α-demethylase.
Comparaison Avec Des Composés Similaires
Amphotericin B: A polyene antifungal that also targets ergosterol but has higher toxicity.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis but is less effective against certain resistant strains.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis in the fungal cell wall.
Uniqueness: Antifungal Agent 91 is unique due to its broad-spectrum activity and lower toxicity profile compared to other antifungal agents. It also exhibits a higher binding affinity for ergosterol, making it more effective in disrupting the fungal cell membrane.
Propriétés
Formule moléculaire |
C20H18O5 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(2R,3R)-3,5-dihydroxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-20(2)9-8-12-14(25-20)10-13(21)15-16(22)17(23)18(24-19(12)15)11-6-4-3-5-7-11/h3-10,17-18,21,23H,1-2H3/t17-,18+/m0/s1 |
Clé InChI |
RNTGIBHCOMGKHU-ZWKOTPCHSA-N |
SMILES isomérique |
CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]([C@H](C3=O)O)C4=CC=CC=C4)O)C |
SMILES canonique |
CC1(C=CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=CC=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


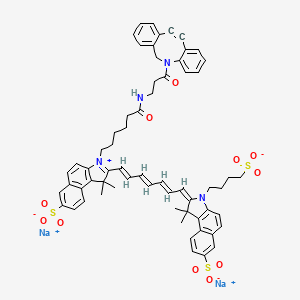
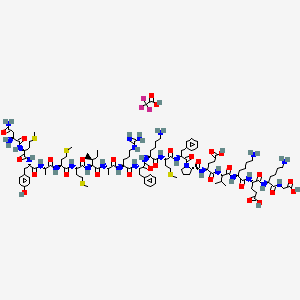

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
